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Compound of Interest

3-Bromo-5-chloropyrazine-2-
Compound Name:

carbonitrile

Cat. No.: B1288335

A key study in the development of CHK1 inhibitors focused on a series of 3-alkoxyamino-5-
(pyridin-2-ylamino)pyrazine-2-carbonitriles. The inhibitory activities of these compounds were
evaluated against the CHK1 enzyme, with the results summarized in the table below. The data
highlights how modifications at the 3- and 5-positions of the pyrazine-2-carbonitrile core
influence their potency.
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4-methylaminopyridin-

5a (dimethylamino)propa o] 11
n-2-yloxy Y
(R)-1-

5b (dimethylamino)propa  4-methoxypyridin-2-yl 13
n-2-yloxy
(R)-1- 5-fluoro-4-
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n-2-yloxy vl
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5i (dimethylamino)propa  methylaminopyridin-2- 14
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Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends in the structure-activity relationship of these pyrazine-2-
carbonitrile analogs as CHK1 inhibitors:

e Substitution on the Pyridinyl Ring at C5: Introduction of small electron-withdrawing groups at
the 5-position of the pyridinyl ring at C5 of the pyrazine core generally leads to increased
potency. For instance, analogs with chloro (5d), bromo (5e), cyano (5f), and trifluoromethyl
(5h) substituents exhibit lower ICso values compared to the unsubstituted analog (5a).

o Stereochemistry of the Alkoxyamino Side Chain at C3: The stereochemistry of the chiral
center in the alkoxyamino side chain at the C3 position has a notable impact on activity. The
(R)-enantiomer (5d, ICso = 2.1 nM) is significantly more potent than the (S)-enantiomer (5i,
ICs0 = 14 nM).

» Length of the Alkoxyamino Side Chain at C3: The length and structure of the alkoxyamino
side chain also influence inhibitory activity. The (R)-1-(dimethylamino)propan-2-yloxy group
(as in 5d) appears to be optimal among the tested variations, showing higher potency than
the shorter 2-(dimethylamino)ethoxy (5j) and the longer 3-(dimethylamino)propoxy (5k)
chains.

Experimental Protocols

CHK1 Inhibition Assay:

The enzymatic activity of CHK1 was determined using a Caliper microfluidic assay.[1] The
assay measures the phosphorylation of a substrate peptide by the CHK1 enzyme. The reaction
mixture contained the CHK1 enzyme, the substrate peptide, ATP, and the test compound at
varying concentrations. The rate of product formation was monitored, and the ICso value, which
is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was
calculated.
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Visualizations

The following diagrams illustrate the core chemical structure and the logical relationship of the
structure-activity analysis.

Caption: Core chemical scaffold of the compared pyrazine-2-carbonitrile analogs.
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Caption: Logical flow of the structure-activity relationship analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-chloropyrazine-2-carbonitrile-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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